

Gas chromatography-mass spectrometry (GC-MS) method for Givinostat impurity 5-d4

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Compound of Interest		
Compound Name:	Givinostat impurity 5-d4	
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An Application Note and Protocol for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of **Givinostat Impurity 5-d4**

Introduction

Givinostat is a histone deacetylase (HDAC) inhibitor used in the treatment of Duchenne muscular dystrophy (DMD).[1][2] The manufacturing and storage of active pharmaceutical ingredients (APIs) like Givinostat can lead to the formation of impurities, which may affect the efficacy and safety of the final drug product.[1] Regulatory bodies mandate rigorous impurity profiling to ensure the quality and safety of pharmaceuticals.[3] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique widely employed for the separation, identification, and quantification of volatile and semi-volatile impurities in pharmaceutical products.[4][5]

This application note details a proposed method for the quantitative analysis of **Givinostat impurity 5-d4** using GC-MS. **Givinostat impurity 5-d4** is the deuterium-labeled form of Givinostat impurity 5 (4-acetamidobenzamide).[6][7][8][9] Due to its isotopic labeling, it is an ideal internal standard for ensuring accuracy and precision in the quantification of the corresponding non-labeled impurity in Givinostat drug substances and products.[6][9]

Principle of the Method

The method employs gas chromatography (GC) to separate **Givinostat impurity 5-d4** from the API and other potential impurities based on its volatility and interaction with the GC column's



stationary phase.[4] Following separation, the analyte enters the mass spectrometer (MS), where it is ionized, fragmented, and detected.[4] The mass spectrometer provides high specificity by monitoring for unique mass-to-charge (m/z) ratios of the analyte, allowing for accurate quantification even at trace levels.[5] The use of a stable isotope-labeled internal standard corrects for variations in sample preparation and instrument response.

Experimental Protocols Materials and Reagents

- Reference Standard: **Givinostat Impurity 5-d4** (IUPAC Name: 4-acetamidobenzamide-2, 3, 5, 6-d4)[9]
- Solvent: Dichloromethane (DCM), HPLC grade or equivalent
- Carrier Gas: Helium (99.999% purity)

Instrumentation and Conditions

A standard gas chromatograph coupled with a single quadrupole or triple quadrupole mass spectrometer is recommended. The proposed instrumental parameters are summarized in Table 1.

Table 1: Proposed GC-MS Instrumentation and Conditions



Parameter	Setting
Gas Chromatograph	Agilent 8890 GC System or equivalent
Mass Spectrometer	Agilent 5977B MSD or equivalent
GC Column	DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 μm film thickness
Carrier Gas	Helium
Flow Rate	1.2 mL/min (Constant Flow)
Inlet Temperature	280 °C
Injection Volume	1 μL
Injection Mode	Splitless
Oven Program	Initial: 100 °C (hold 1 min), Ramp: 20 °C/min to 300 °C, Hold: 5 min
Transfer Line Temp.	290 °C
Ion Source Temp.	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Acquisition Mode	Selected Ion Monitoring (SIM)
Ions to Monitor (m/z)	Quantifier: [To be determined from fragmentation pattern, e.g., molecular ion at ~182.2], Qualifier(s): [To be determined]

Preparation of Solutions

- Stock Solution (100 μg/mL): Accurately weigh 10 mg of **Givinostat Impurity 5-d4** reference standard and dissolve in 100 mL of dichloromethane.
- Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with dichloromethane to achieve concentrations ranging from approximately 0.05 μg/mL to 5.0 μg/mL.

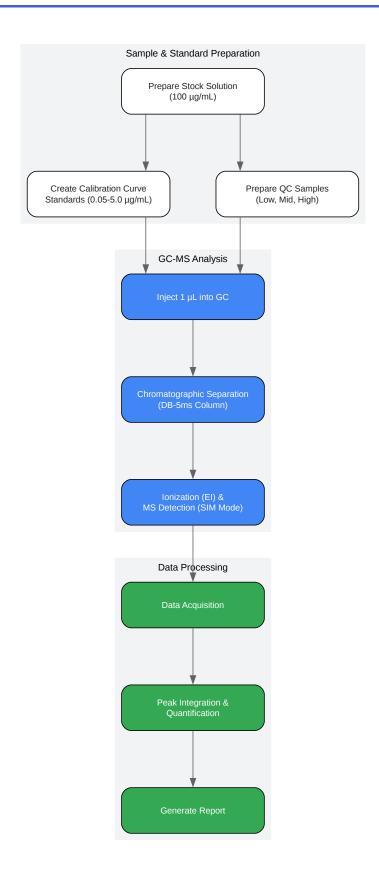


 Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate weighing of the reference standard to ensure independence from the calibration standards.

Analytical Workflow

The overall process from sample preparation to final data analysis follows a structured workflow to ensure reproducibility and accuracy.





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Caption: Experimental workflow for the GC-MS analysis of Givinostat Impurity 5-d4.



Method Validation and Data Presentation

A full validation according to ICH guidelines should be performed to demonstrate that the analytical procedure is suitable for its intended purpose. Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Linearity

The linearity of the method should be established by analyzing the calibration standards in triplicate. The peak area response is plotted against the concentration, and a linear regression analysis is performed.

Table 2: Example Linearity Data for Givinostat Impurity 5-d4

Concentration (µg/mL)	Mean Peak Area (n=3)	%RSD
0.05	1,520	2.8
0.10	3,110	2.1
0.50	15,450	1.5
1.00	30,980	1.1
2.50	76,500	0.9
5.00	151,200	0.7
Regression Results	R ² = 0.9995	

Precision and Accuracy

Precision is assessed through repeatability (intra-day) and intermediate precision (inter-day) by analyzing QC samples. Accuracy is determined by calculating the percentage recovery of the measured concentration against the nominal concentration.

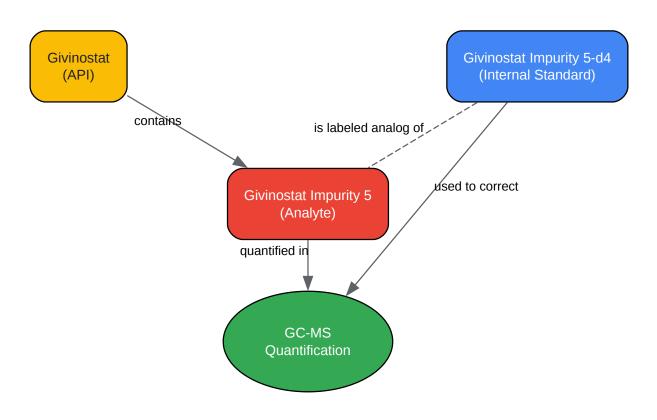
Table 3: Example Intra-day Precision and Accuracy Data (n=6)



QC Level	Nominal Conc. (μg/mL)	Mean Measured Conc. (µg/mL)	%RSD (Precision)	%Recovery (Accuracy)
Low	0.15	0.148	3.5	98.7
Medium	2.00	2.05	1.8	102.5
High	4.00	3.96	1.2	99.0

Logical Relationship of Analytes

The accurate quantification of a pharmaceutical impurity relies on the distinct roles of the API, the target impurity, and the internal standard used for the analysis.



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Caption: Logical relationship between the API, impurity, and internal standard.

Conclusion



The proposed GC-MS method provides a robust and reliable framework for the quantification of **Givinostat impurity 5-d4**. The use of a stable isotope-labeled internal standard, combined with the selectivity and sensitivity of mass spectrometry, ensures high-quality data suitable for regulatory submission and quality control in a pharmaceutical setting.[3][10] The method parameters provided should be optimized and fully validated before implementation for routine analysis.

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